molecular formula C25H22ClN5O2 B11184948 7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11184948
M. Wt: 459.9 g/mol
InChI Key: DETUEHGPLCAVEQ-UHFFFAOYSA-N
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Description

“7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chlorophenyl and 6-ethoxy-4-methyl groups through nucleophilic substitution or electrophilic aromatic substitution.

    Amination: Coupling of the amino group to the quinazoline core using reagents like amines or ammonia under controlled conditions.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and material science.

Biology

Research explores its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound is investigated for its therapeutic potential in treating various diseases, particularly due to its quinazoline core, which is known for its pharmacological activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are known for their anticancer properties.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, which may exhibit comparable biological activities.

Uniqueness

The unique combination of the quinazoline core with the 3-chlorophenyl and 6-ethoxy-4-methyl groups may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22ClN5O2

Molecular Weight

459.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H22ClN5O2/c1-3-33-18-7-8-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-5-4-6-17(26)9-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31)

InChI Key

DETUEHGPLCAVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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